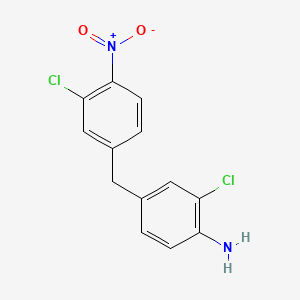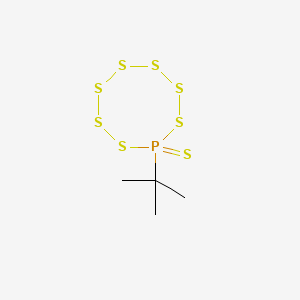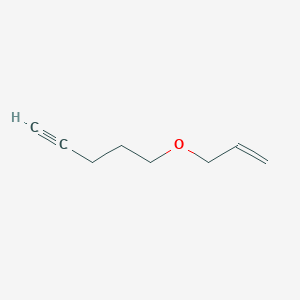
2,2',3,4,5',6-Hexachloro-5-(methanesulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group. This compound is part of a class of chemicals known as polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to achieve the desired level of chlorination.
Introduction of Methanesulfonyl Group: The chlorinated biphenyl is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This step introduces the methanesulfonyl group to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are also implemented to handle the toxic and hazardous nature of the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines (NH2-), polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Less chlorinated biphenyls, dechlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
Applications De Recherche Scientifique
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Used in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
Comparaison Avec Des Composés Similaires
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): These compounds share similar chemical structures and properties, but differ in the number and position of chlorine atoms. Examples include 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 3,3’,4,4’,5,5’-Hexachlorobiphenyl.
Methanesulfonyl Derivatives: Compounds with a methanesulfonyl group attached to different aromatic or aliphatic structures. Examples include 4-Methanesulfonylbiphenyl and 2-Methanesulfonyl-1,1’-biphenyl.
Uniqueness
The uniqueness of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl lies in its specific combination of chlorination and methanesulfonylation, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the behavior and effects of chlorinated biphenyls in various scientific and industrial contexts.
Propriétés
| 140202-89-7 | |
Formule moléculaire |
C13H6Cl6O2S |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)-6-methylsulfonylbenzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)8(9(16)11(18)12(13)19)6-4-5(14)2-3-7(6)15/h2-4H,1H3 |
Clé InChI |
FURYOECJBGDKKN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)






